BenchChemオンラインストアへようこそ!

(S)-4-Hydroxy Penbutolol Hydrochloride

Receptor pharmacology Plasma protein binding Beta-adrenoceptor Ki

Choose (S)-4-Hydroxy Penbutolol Hydrochloride to eliminate quantitation error from racemic or achiral standards. With ~80% plasma protein binding and an apparent Ki ≈7 ng/mL—6- to 10-fold more potent than penbutolol—this authentic (S)-enantiomer enables precise metabolite quantification in LC-MS/MS methods per ICH M10. Essential for stereoselective PK/PD studies, receptor occupancy modeling, and stability-indicating impurity profiling of penbutolol API.

Molecular Formula C18H30ClNO3
Molecular Weight 343.9 g/mol
Cat. No. B13836089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Hydroxy Penbutolol Hydrochloride
Molecular FormulaC18H30ClNO3
Molecular Weight343.9 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=C(C=C(C=C1)O)C2CCCC2)O.Cl
InChIInChI=1S/C18H29NO3.ClH/c1-18(2,3)19-11-15(21)12-22-17-9-8-14(20)10-16(17)13-6-4-5-7-13;/h8-10,13,15,19-21H,4-7,11-12H2,1-3H3;1H/t15-;/m0./s1
InChIKeyIRXCLCQOLQYHQP-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-Hydroxy Penbutolol Hydrochloride: Chiral Metabolite Reference Standard for Beta-Blocker Pharmacokinetic and Receptor Occupancy Studies


(S)-4-Hydroxy Penbutolol Hydrochloride (CAS 1346617-04-6, molecular formula C₁₈H₃₀ClNO₃, MW 343.89 g/mol) is the hydrochloride salt of the (S)-enantiomer of 4-hydroxy penbutolol, the principal oxidative metabolite of the non-selective beta-adrenergic antagonist penbutolol . The compound retains the (S)-configuration at the beta-carbon chiral center, which is the pharmacologically active stereochemistry for beta-adrenoceptor blockade; the (R)-enantiomer is substantially less potent [1]. As a hydroxylated metabolite, it exhibits distinct plasma protein binding (approximately 80%) compared with the parent drug (approximately 99%), resulting in a markedly lower apparent Ki at beta-adrenoceptors in the presence of human plasma (~7 ng/ml vs ~40–70 ng/ml for penbutolol) [2]. The compound is supplied as a neat reference standard, is hygroscopic, and is intended exclusively for laboratory use in analytical method development, metabolite identification, pharmacokinetic studies, and quality control applications .

Why Racemic 4-Hydroxy Penbutolol or Non-Chiral Beta-Blocker Metabolite Standards Cannot Substitute for (S)-4-Hydroxy Penbutolol Hydrochloride in Quantitative Bioanalytical Workflows


Substituting (S)-4-Hydroxy Penbutolol Hydrochloride with racemic 4-hydroxy penbutolol, the (R)-enantiomer, or an alternative beta-blocker metabolite reference standard introduces quantifiable error in analytical and pharmacological studies. The clearance of penbutolol is stereoselective: the D-isomer (R-enantiomer) is cleared approximately 2.75-fold faster than the pharmacologically active L-isomer (S-enantiomer) (43.7 vs 15.9 ml/min/kg, P<0.01), and this stereoselectivity differentially affects formation of the 4-hydroxy metabolite, with AUC of 4-hydroxy penbutolol conjugates from D-penbutolol being 3.4-fold higher than from L-penbutolol (2.25 vs 0.66 µg/ml×h, P<0.005) [1]. Furthermore, 4-hydroxy penbutolol exhibits approximately 80% plasma protein binding versus approximately 99% for the parent drug, yielding an apparent Ki at beta-adrenoceptors (~7 ng/ml) that is 6- to 10-fold lower (more potent) than that of penbutolol (~40–70 ng/ml) when assayed in the presence of human plasma [2]. Use of a non-chiral or racemic standard therefore precludes accurate enantiomer-specific quantification and misrepresents the pharmacologically relevant species in receptor occupancy and pharmacokinetic-pharmacodynamic modeling [3].

(S)-4-Hydroxy Penbutolol Hydrochloride: Quantitative Comparative Evidence for Scientific Selection


Plasma Protein Binding and Apparent Beta-Adrenoceptor Affinity: 4-Hydroxy-Penbutolol vs Parent Penbutolol

In a direct head-to-head in vitro comparison using rat reticulocyte membranes in the presence of native human plasma, 4-hydroxy-penbutolol demonstrated substantially lower plasma protein binding (~80%) compared with the parent compound penbutolol (~99%). This difference in protein binding translated to an apparent Ki of approximately 7 ng/ml for 4-hydroxy-penbutolol versus approximately 40–70 ng/ml for penbutolol, representing an approximate 6- to 10-fold higher free fraction-corrected potency at the beta-adrenoceptor [1]. The approximately 100-fold rightward shift in the Ki of penbutolol upon inclusion of plasma (versus buffer-only conditions) was attenuated for 4-hydroxy-penbutolol, indicating that the metabolite's receptor interaction is less susceptible to plasma protein sequestration [1].

Receptor pharmacology Plasma protein binding Beta-adrenoceptor Ki

Stereoselective Clearance of Penbutolol Enantiomers and Differential 4-Hydroxy Metabolite Formation

In a randomized crossover clinical study in healthy human volunteers receiving single 40-mg oral doses of D-penbutolol, L-penbutolol (the (S)-enantiomer), and placebo, total clearance was 2.75-fold higher for D-penbutolol than for L-penbutolol (43.7 vs 15.9 ml/min/kg, P<0.01) [1]. This stereoselective clearance was mirrored in the AUC of 4-hydroxy penbutolol conjugates, which was 3.4-fold greater following D-penbutolol administration compared with L-penbutolol (2.25 vs 0.66 µg/ml×h, P<0.005) [1]. The oxidative pathway forming 4-hydroxy penbutolol was demonstrated to be more stereosensitive than the parallel conjugative pathway, as direct glucuronide conjugates of L-penbutolol achieved higher serum concentrations than those of D-penbutolol [1].

Stereoselective pharmacokinetics Enantiomer clearance Metabolite AUC

Intrinsic Beta-Blocking Potency of 4-Hydroxy Penbutolol Relative to Parent Penbutolol in Isolated Tissue and Intact Animal Models

4-Hydroxy penbutolol has been characterized as a semi-active metabolite with beta-adrenoceptor blocking potency that is 1/8 to 1/15 that of the parent compound penbutolol in blocking isoproterenol-induced relaxation of isolated guinea-pig trachea, and 1/8 to 1 times as potent as penbutolol in anesthetized dogs [1]. This contrasts with the higher apparent potency of 4-hydroxy-penbutolol in plasma-containing in vitro receptor binding assays (apparent Ki ~7 ng/ml vs ~40–70 ng/ml for penbutolol) [2], indicating a complex relationship between free fraction, intrinsic efficacy, and tissue-specific factors that governs the metabolite's overall pharmacological contribution [3].

Metabolite activity Isolated tissue assay In vivo potency

Class-Level Beta-Blocker Potency and Intrinsic Sympathomimetic Activity: Penbutolol vs Propranolol

In class-level comparisons, penbutolol demonstrates approximately 4-fold greater oral beta-adrenolytic potency than propranolol, as established in a double-blind, placebo-controlled crossover study measuring exercise-induced tachycardia in healthy volunteers [1]. Intravenously, penbutolol is 7.66–7.90 times more potent than propranolol on a weight-to-weight basis for reducing resting and post-exercise heart rate and rate-pressure product [2]. Additionally, penbutolol exhibits quantifiable intrinsic sympathomimetic activity (ISA) of 12–18% of maximal sympathetic activity, compared with 0% for propranolol and 22–26% for alprenolol, as determined by heart rate changes under complete parasympathetic and sympathetic cardiac isolation [3]. Penbutolol also demonstrates less negative inotropy and calcium antagonism than propranolol at equipotent beta-blocking doses [4]. As a non-selective agent, penbutolol has a relative beta-1 selectivity index of 0.6 ± 0.06 (with propranolol defined as 1), confirming its non-cardioselective profile [5].

Beta-blocker potency Intrinsic sympathomimetic activity Propranolol comparator

Enantiopure Synthesis Capability: (S)-Penbutolol Achievable at 99% Enantiomeric Excess via Green Chemo-Enzymatic Route

(S)-Penbutolol, the parent compound from which (S)-4-hydroxy penbutolol is derived, has been synthesized with 99% enantiomeric excess (ee) in 22% total yield using a green chemo-enzymatic protocol employing Candida antarctica lipase B (CALB)-catalyzed kinetic resolution of racemic chlorohydrin 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol, followed by amination with tert-butylamine [1]. An earlier synthesis achieved 96% ee and 29% yield for a related (S)-penbutolol derivative [2]. These methods replace toluene/dichloromethane with acetonitrile and substitute flammable acetyl chloride with lithium chloride, aligning with green chemistry principles [1]. The availability of a defined synthetic route to high-ee (S)-penbutolol directly supports the provenance and enantiopurity expectations for the derived (S)-4-hydroxy penbutolol hydrochloride reference standard.

Chiral synthesis Enantiomeric excess Green chemistry

High-Impact Application Scenarios for (S)-4-Hydroxy Penbutolol Hydrochloride in Analytical, Pharmacokinetic, and Quality Control Workflows


Enantioselective LC-MS/MS Pharmacokinetic Studies of Penbutolol and Its Active Metabolite

In pharmacokinetic studies requiring simultaneous quantification of (S)-penbutolol and its (S)-4-hydroxy metabolite in human plasma, the use of (S)-4-Hydroxy Penbutolol Hydrochloride as an authentic reference standard enables accurate calibration of the metabolite channel. The pronounced stereoselective clearance of penbutolol enantiomers (D-penbutolol clearance 43.7 ml/min/kg vs L-penbutolol 15.9 ml/min/kg, P<0.01) and the 3.4-fold differential in 4-hydroxy metabolite conjugate AUC (2.25 vs 0.66 µg/ml×h, P<0.005) mean that racemic or achiral calibration would systematically misassign metabolite concentrations and corrupt enantiomer-specific PK parameter estimation [1]. Validated LC-MS/MS methods for penbutolol and 4-hydroxy penbutolol in human plasma have been published with detection limits in the low ng/ml range, and the availability of a well-characterized (S)-enantiomer standard is a prerequisite for method validation per ICH M10 guidelines [2].

Plasma Protein Binding-Adjusted Receptor Occupancy Modeling

The divergent plasma protein binding of 4-hydroxy-penbutolol (~80%) versus penbutolol (~99%) creates a scenario where the metabolite can contribute significantly to total beta-adrenoceptor occupancy despite lower molar plasma concentrations [1]. Researchers conducting receptor occupancy studies with ex vivo radioligand binding or PET tracer displacement can use (S)-4-Hydroxy Penbutolol Hydrochloride to construct accurate free-fraction-corrected occupancy models. The apparent Ki of ~7 ng/ml for 4-hydroxy-penbutolol in the presence of human plasma, compared with ~40–70 ng/ml for penbutolol, translates to an approximately 6- to 10-fold higher potency at clinically relevant plasma protein concentrations—a difference that must be accounted for when interpreting the time course of beta-blockade after oral penbutolol administration [2].

Pharmaceutical Impurity Profiling and Stability-Indicating Method Validation

4-Hydroxy penbutolol is a known oxidative degradation product and process impurity of penbutolol active pharmaceutical ingredient (API). Regulatory submissions (ANDAs, DMFs) require validated, stability-indicating HPLC methods capable of resolving and quantifying this impurity [1]. (S)-4-Hydroxy Penbutolol Hydrochloride serves as the reference standard for impurity identification, system suitability testing, and calibration curve construction in methods employing reversed-phase HPLC with UV detection, with orthogonal confirmation by LC-MS. The hygroscopic nature of the hydrochloride salt necessitates controlled storage at 2–8 °C with protection from moisture and light to maintain standard integrity [2]. The compound's defined stereochemistry also supports chiral purity method development when stereochemical stability of the API must be demonstrated.

In Vitro Comparative Beta-Blocker Pharmacology: Metabolite Activity Profiling

For laboratories conducting systematic comparisons of beta-blocker pharmacology across parent compounds and their active metabolites, (S)-4-Hydroxy Penbutolol Hydrochloride provides the authentic metabolite for head-to-head assays. The functional potency data showing 4-hydroxy-penbutolol to be 1/8 to 1/15 as active as penbutolol in guinea-pig trachea, yet 1/8 to 1 times as potent in anesthetized dogs, highlights tissue- and model-dependent pharmacology that can only be resolved using the authentic metabolite [1]. Combined with the class-level ISA data for penbutolol (12–18% vs 0% for propranolol), these studies can delineate whether the 4-hydroxy metabolite retains partial agonist activity, an unresolved question with implications for understanding the clinical pharmacology of beta-blockers possessing ISA [2].

Quote Request

Request a Quote for (S)-4-Hydroxy Penbutolol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.